molecular formula C23H19N3O2 B604375 2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol CAS No. 120029-46-1

2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

Cat. No.: B604375
CAS No.: 120029-46-1
M. Wt: 369.4g/mol
InChI Key: RZHQXFXLIKOEAO-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound that features a triazole ring, a phenol group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the methoxyphenyl group: This step often involves a Heck reaction, where the triazole intermediate is coupled with a methoxy-substituted aryl halide under palladium catalysis.

    Phenol group attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated alkanes.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol has several scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its triazole ring which is known to exhibit various biological activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is unique due to its combination of a triazole ring, phenol group, and methoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

120029-46-1

Molecular Formula

C23H19N3O2

Molecular Weight

369.4g/mol

IUPAC Name

2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-phenyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C23H19N3O2/c1-28-19-14-11-17(12-15-19)13-16-22-24-23(20-9-5-6-10-21(20)27)26(25-22)18-7-3-2-4-8-18/h2-16,27H,1H3/b16-13+

InChI Key

RZHQXFXLIKOEAO-DTQAZKPQSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

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